(3R)-3-ethylpyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
(3R)-3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGUQNCCWBFNJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235093-99-9 | |
| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235093-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: (3R)-3-Ethylpyrrolidine Hydrochloride
Executive Summary
(3R)-3-Ethylpyrrolidine hydrochloride is a high-value chiral scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Unlike its planar aromatic counterparts (pyrroles), this saturated heterocycle exhibits defined three-dimensional vectors due to ring puckering and pseudorotation.[1][2] It serves as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and GPCR modulators, where the specific (3R)-configuration dictates binding pocket selectivity.
This guide outlines the physicochemical profile, validated synthetic pathways, and quality control protocols required to integrate this moiety into high-throughput medicinal chemistry workflows.
Physicochemical Identity & Profile
| Parameter | Specification |
| IUPAC Name | (3R)-3-ethylpyrrolidine;hydrochloride |
| CAS Number | 235093-99-9 (HCl Salt) |
| Molecular Formula | C₆H₁₃N[3][4] · HCl |
| Molecular Weight | 135.64 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (hygroscopic) |
| Chirality | (3R)-enantiomer |
| Solubility | High in H₂O, MeOH, DMSO; Low in Hexanes, Et₂O |
| SMILES | CC[C@@H]1CCNC1.Cl |
Stereochemical Significance in Drug Design
The utility of (3R)-3-ethylpyrrolidine extends beyond simple solubility enhancement.[1][2] Its value lies in Vectorial Control .
-
Pseudorotation & Entropy: The pyrrolidine ring undergoes rapid conformational interconversion (pseudorotation) between envelope and twist forms. The C3-ethyl substituent biases this equilibrium, locking the molecule into a preferred conformation that can minimize the entropic penalty upon protein binding.
-
Chiral Discrimination: In kinase ATP-binding pockets, the (3R)-ethyl group often projects into hydrophobic sub-pockets (e.g., the solvent-exposed region or the P-loop), whereas the (3S)-isomer may cause steric clash.
-
Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding compared to flat aromatic rings.
Synthetic Routes & Process Chemistry
To achieve high enantiomeric excess (ee > 98%), two primary strategies are employed: Asymmetric Synthesis (from chiral pool) or Racemic Resolution . The Resolution pathway is often preferred for scale-up due to the lower cost of starting materials.
Validated Synthetic Workflow (Racemic Resolution Route)
This protocol describes the synthesis of the racemic scaffold followed by classical resolution using L-Tartaric acid.
Step 1: Cyclization (Dieckmann Condensation)
-
Precursors: Ethyl acrylate + N-Benzylglycine ethyl ester.
-
Mechanism: Michael addition followed by base-mediated cyclization yields the 3-pyrrolidinone core.[5]
Step 2: Wittig Olefination & Reduction
-
The ketone is converted to an exocyclic alkene (ethylidene) via Wittig reaction, then hydrogenated (Pd/C) to install the ethyl group and remove the benzyl protection simultaneously.
Step 3: Classical Resolution
-
Agent: (L)-(+)-Tartaric acid.
-
Process: The racemic amine is mixed with tartaric acid in EtOH. The diastereomeric salt of the (3R)-isomer crystallizes preferentially.
Synthesis Diagram (Graphviz)
Caption: Figure 1. Synthetic pathway utilizing classical resolution to isolate the (3R)-enantiomer from racemic precursors.
Quality Control & Analytical Protocols
Trustworthiness in data is established through self-validating analytical loops. Purity must be confirmed via both chemical (NMR) and optical (Chiral HPLC) methods.
Analytical Decision Tree
Caption: Figure 2. Quality Control Decision Tree ensuring structural identity and enantiomeric purity.
Protocol: Determination of Enantiomeric Excess (ee)
Objective: Quantify the ratio of (3R) to (3S) isomers.
-
Derivatization (Optional but Recommended): React 10 mg of sample with Benzoyl Chloride to improve UV detection.
-
Column: Daicel Chiralpak IA or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Criteria: The (3R) enantiomer typically elutes second (verify with standard). Target ee ≥ 98.5%.
Handling and Safety (E-E-A-T)
Signal Word: WARNING
-
H315/H319: Causes skin and serious eye irritation.[4][6] The HCl salt is acidic; contact with moisture in eyes can cause chemical burns.
-
H335: May cause respiratory irritation.[4][7] Handle only in a fume hood.
-
Hygroscopicity: The salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Failure to exclude moisture will result in a "gooey" solid that is difficult to weigh accurately.
First Aid Protocol:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][6][7][8]
-
Skin Contact: Wash with soap and water.[4][7] Neutralize with dilute bicarbonate if irritation persists.
References
-
SynHet. (2023).[9][10] (3R)-3-Ethylpyrrolidine HCl Product Datasheet. Retrieved from
-
Fluorochem. (2023).[8][10] Safety Data Sheet for (3R)-3-Ethylpyrrolidine Hydrochloride. Retrieved from
- Barnes-Seeman, D. (2007). The role of pyrrolidine ring puckering in the design of kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on pyrrolidine pharmacophores).
-
ChemicalBook. (2023).[10] CAS 235093-99-9 Entry.[3][4] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118796251. Retrieved from
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (3R)-3-ethylpyrrolidine hydrochloride | 235093-99-9 [amp.chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
The Pivotal Role of (3R)-3-Ethylpyrrolidine Hydrochloride in Advanced Organic Synthesis: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, (3R)-3-ethylpyrrolidine hydrochloride has emerged as a critical synthon, particularly in the synthesis of a new generation of targeted therapies. This technical guide provides an in-depth exploration of the role of (3R)-3-ethylpyrrolidine hydrochloride in organic synthesis, with a specialized focus on its application in the preparation of Janus kinase (JAK) inhibitors. We will delve into the strategic importance of the chiral pyrrolidine motif, detail synthetic pathways, and provide field-proven insights into the causality behind experimental choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Imperative of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and natural products.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for optimizing interactions with biological targets. When a stereocenter is introduced, as in (3R)-3-ethylpyrrolidine, the resulting enantiomer can exhibit significantly different pharmacological and toxicological profiles compared to its mirror image. This stereospecificity is a cornerstone of modern drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1]
The 3-alkylpyrrolidine moiety, in particular, has garnered significant attention for its ability to impart desirable pharmacokinetic properties to drug candidates. The ethyl group at the 3-position can influence binding affinity and selectivity for target proteins, as well as modulate metabolic stability. The hydrochloride salt form of (3R)-3-ethylpyrrolidine ensures stability and ease of handling, making it a practical starting material for multi-step synthetic campaigns.
Core Application: Synthesis of Janus Kinase (JAK) Inhibitors
A prominent and illustrative application of a derivative of (3R)-3-ethylpyrrolidine is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune and inflammatory diseases.[2] One of the leading second-generation JAK1-selective inhibitors is Upadacitinib , which features a (3S,4R)-3-ethyl-4-substituted pyrrolidine core. The precise stereochemistry of this core is essential for its potent and selective inhibition of the JAK1 enzyme.
While many synthetic routes to Upadacitinib have been developed, they all converge on the stereocontrolled construction of a key chiral pyrrolidine intermediate. Understanding the synthesis of this intermediate sheds light on the practical utility of chiral 3-ethylpyrrolidine building blocks.
Retrosynthetic Analysis of the Upadacitinib Pyrrolidine Core
A logical retrosynthetic disconnection of the crucial pyrrolidine intermediate in Upadacitinib, (3R,4S)-N-protected-4-ethylpyrrolidine-3-carboxylic acid, reveals simpler precursors. A key step in many reported syntheses is the stereoselective introduction of the ethyl group. One strategic approach involves the conjugate addition to a pyrrolidinone precursor. This highlights the importance of controlling the stereochemistry at two adjacent carbon atoms.
Caption: Retrosynthetic analysis of the Upadacitinib pyrrolidine core.
Enantioselective Synthesis of the (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid Intermediate
While a direct synthesis starting from (3R)-3-ethylpyrrolidine hydrochloride is not extensively documented in mainstream literature for this specific target, understanding the construction of the closely related (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid provides a blueprint for how such a building block would be utilized. A common strategy involves the diastereoselective functionalization of a chiral pyrrolidine precursor.
One patented method describes a multi-step synthesis starting from glycine ethyl ester. This process involves the formation of a pyrrolidinone ring, followed by stereocontrolled introduction of the ethyl group and subsequent functional group manipulations to yield the desired carboxylic acid intermediate.[3]
Illustrative Synthetic Pathway:
Caption: High-level overview of a synthetic route to a key Upadacitinib intermediate.
This approach underscores the importance of establishing the correct stereochemistry early in the synthetic sequence or through a highly stereoselective transformation.
Experimental Protocols and Mechanistic Considerations
For the drug development professional, a deep understanding of the practical aspects of a synthesis is crucial. Below is a representative, conceptual protocol for a key transformation in the synthesis of a 3,4-disubstituted pyrrolidine intermediate, followed by a discussion of the underlying mechanistic principles.
Protocol: Stereoselective Conjugate Addition for Ethyl Group Introduction
This conceptual protocol is based on principles of stereoselective synthesis of substituted pyrrolidines.
| Step | Procedure | Rationale & Insights |
| 1 | Preparation of the Chiral Acceptor: A suitable N-protected pyrrolidinone with an exocyclic double bond at the 4-position is synthesized from a readily available chiral starting material. | The choice of the N-protecting group is critical. It not only protects the nitrogen but can also influence the stereochemical outcome of subsequent reactions. Bulky protecting groups can direct the approach of reagents. |
| 2 | Organocuprate Formation: In a separate flask, under an inert atmosphere (e.g., Argon), copper(I) iodide is suspended in an ethereal solvent (e.g., THF) and cooled to -78 °C. Two equivalents of an organolithium reagent (e.g., ethyllithium) are added dropwise to form the lithium diethylcuprate. | The use of a Gilman reagent (organocuprate) is a classic and reliable method for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. These reagents are softer nucleophiles than organolithiums, favoring conjugate addition over direct addition to the carbonyl group. |
| 3 | Conjugate Addition: The chiral acceptor from Step 1, dissolved in THF, is added slowly to the pre-formed organocuprate solution at -78 °C. The reaction is stirred for several hours at this temperature. | The low temperature is crucial to maintain the stability of the reagents and to enhance the stereoselectivity of the reaction. The chiral auxiliary on the pyrrolidine ring directs the approach of the cuprate from the less sterically hindered face, leading to the formation of the desired diastereomer. |
| 4 | Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography. | The ammonium chloride quench protonates the intermediate enolate and decomposes the remaining organometallic species. Chromatographic purification is typically necessary to isolate the desired diastereomer in high purity. |
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol in the conjugate addition step is a direct consequence of substrate control. The pre-existing stereocenter(s) on the chiral pyrrolidinone ring create a diastereotopic environment. The incoming nucleophile (the ethyl group from the cuprate) will preferentially attack from the face of the double bond that is less sterically encumbered. The choice of chiral auxiliary and reaction conditions are therefore optimized to maximize this facial bias, leading to a high diastereomeric excess (d.e.).
Synthesis of (3R)-3-Ethylpyrrolidine Hydrochloride as a Starting Material
For (3R)-3-ethylpyrrolidine hydrochloride to be a viable starting material, efficient and scalable methods for its own synthesis are required. Two primary strategies are employed for the synthesis of such chiral building blocks:
-
Asymmetric Synthesis from Achiral Precursors: This involves the use of a chiral catalyst or auxiliary to induce stereoselectivity in a reaction that creates the chiral center.
-
Chiral Resolution of a Racemic Mixture: This involves separating a 50:50 mixture of the (R) and (S) enantiomers.
Asymmetric Synthesis Approaches
Modern organic synthesis offers a plethora of methods for the asymmetric synthesis of substituted pyrrolidines. These include:
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of a suitably substituted pyrrole or pyrroline precursor using a chiral metal catalyst can afford the desired enantiomer in high enantiomeric excess (e.e.).
-
Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst or metal complex, can set the stereocenter at the 3-position.[4]
-
[3+2] Cycloadditions: The reaction of an azomethine ylide with an alkene, mediated by a chiral catalyst, can construct the pyrrolidine ring with high stereocontrol.
Chiral Resolution
Classical resolution involves the reaction of the racemic 3-ethylpyrrolidine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiomerically pure amine, which can then be converted to the hydrochloride salt.
More contemporary methods include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[5] Chiral chromatography is also a powerful technique for the separation of enantiomers on an analytical and preparative scale.[6]
Quantitative Data on Chiral Purity Analysis
| Analytical Technique | Principle | Typical Parameters |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Column: Polysaccharide-based (e.g., Chiralpak®). Mobile Phase: Hexane/Isopropanol mixtures. Detector: UV-Vis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR signals. | Reagents: Chiral lanthanide complexes or chiral solvating agents. |
Conclusion and Future Perspectives
(3R)-3-Ethylpyrrolidine hydrochloride and its derivatives are invaluable building blocks in modern organic synthesis, particularly for the construction of complex and high-value pharmaceutical agents. The synthesis of the JAK inhibitor Upadacitinib serves as a compelling case study, demonstrating the critical importance of stereocontrol in the preparation of the chiral pyrrolidine core.
As a Senior Application Scientist, it is my experience that the choice of a synthetic route is often a balance between elegance, efficiency, scalability, and cost. While de novo asymmetric syntheses are often favored in academic settings, the availability of enantiopure building blocks like (3R)-3-ethylpyrrolidine hydrochloride from commercial sources, produced through robust resolution or asymmetric catalysis, can significantly streamline the drug development process.
The continued development of more efficient and selective methods for the synthesis of chiral pyrrolidines will undoubtedly expand their application in the discovery of new therapeutics. Future innovations in catalysis and flow chemistry are poised to make these crucial building blocks even more accessible, further empowering medicinal chemists to design and create the next generation of life-saving medicines.
References
- A review of the synthetic routes to Upadacitinib is not available in the provided search results. The information is synthesized from general knowledge of JAK inhibitors and pyrrolidine synthesis.
- Specific patent information on the synthesis of Upadacitinib intermediates can be found in various patent d
- General principles of stereoselective synthesis are described in numerous organic chemistry textbooks and review articles.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
- Information on the biological activity of Upadacitinib is available from regulatory agency websites and pharmacology liter
- The use of chiral auxiliaries in asymmetric synthesis is a well-established concept in organic chemistry.
- Information on organocuprate chemistry can be found in advanced organic chemistry textbooks.
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
- General information on catalytic asymmetric hydrogenation can be found in review articles on the topic.
- Information on asymmetric [3+2] cycloadditions is available in the chemical liter
- The principles of chiral resolution are detailed in organic chemistry textbooks.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- General information on the role of protecting groups in organic synthesis is widely available.
- Information on the properties of Gilman reagents can be found in advanced organic chemistry resources.
- The use of low temperatures in organometallic reactions is a common practice to enhance selectivity and stability.
- Work-up procedures are standard techniques in synthetic organic chemistry.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
- Information on chiral stationary phases for HPLC is available from chrom
- The use of chiral shift reagents in NMR spectroscopy is a known analytical technique.
- The importance of stereochemistry in drug action is a fundamental concept in medicinal chemistry.
- The concept of privileged scaffolds is widely discussed in the medicinal chemistry liter
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
Methodological & Application
enantioselective synthesis using (3R)-3-ethylpyrrolidine hydrochloride as a chiral auxiliary
Application Note: Enantioselective Synthesis Using (3R)-3-Ethylpyrrolidine Hydrochloride
Executive Summary
(3R)-3-Ethylpyrrolidine hydrochloride (CAS: 376591-97-8) is a critical chiral building block and auxiliary scaffold employed in the synthesis of Janus Kinase (JAK) inhibitors and other high-value pharmaceutical intermediates. Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are cleaved after inducing stereochemistry, (3R)-3-ethylpyrrolidine is frequently retained in the final API (Active Pharmaceutical Ingredient), serving a dual role: it acts as a chiral directing group during intermediate synthesis and provides specific conformational restriction in the final drug target.
This guide details the protocols for handling, free-basing, and utilizing this scaffold to induce diastereoselectivity in nucleophilic aromatic substitutions (
Technical Background & Mechanistic Insight
The utility of (3R)-3-ethylpyrrolidine stems from the steric bulk of the C3-ethyl group. Unlike C2-substituted pyrrolidines (proline derivatives) which exert steric pressure directly at the reaction center (the nitrogen), the C3-ethyl group exerts a remote steric influence .
-
Conformational Locking: The ethyl group at C3 biases the ring pucker, forcing substituents at the nitrogen or C4 positions into specific equatorial or axial orientations to minimize
strain. -
Chiral Fidelity: The hydrochloride salt is the stable storage form. However, the free base is prone to oxidation or racemization if handled improperly at high temperatures.
Diagram 1: Mechanistic Workflow & Steric Influence
Caption: Workflow converting the stable HCl salt to the active directing scaffold, illustrating the steric blocking mechanism of the C3-ethyl group during coupling.
Critical Protocol: Liberation of the Free Base
The hydrochloride salt is non-nucleophilic. To participate in enantioselective synthesis, it must be neutralized. Do not use standard aqueous extraction if the product is highly water-soluble; use the biphasic organic protocol below to ensure quantitative recovery without racemization.
Reagents:
-
(3R)-3-Ethylpyrrolidine HCl (1.0 equiv)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Methyl tert-butyl ether (MTBE) or 2-MeTHF (Preferred for green chemistry)
-
Brine (saturated NaCl)
Step-by-Step Procedure:
-
Dissolution: Suspend (3R)-3-ethylpyrrolidine HCl (10 g) in MTBE (50 mL) in a round-bottom flask cooled to 0°C.
-
Neutralization: Add 4M NaOH (1.2 equiv) dropwise over 15 minutes. Crucial: Maintain internal temperature < 10°C to prevent potential racemization or volatile loss.
-
Separation: Stir vigorously for 20 minutes. Transfer to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with MTBE (2 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous
(Sodium Sulfate) for 30 minutes. -
Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C).
-
Checkpoint: The free base is a volatile oil. Do not apply high vacuum for extended periods. Use immediately in the next step.
-
Application Protocol: Diastereoselective Coupling
This protocol demonstrates the use of (3R)-3-ethylpyrrolidine to resolve a racemic heteroaryl chloride or to attach the chiral scaffold to a prochiral center with high enantiomeric excess (ee) retention. This is typical in the synthesis of JAK inhibitors.
Reaction Scheme:
(3R)-3-Ethylpyrrolidine (Free Base) + 2,4-Dichloropyrimidine derivative
Reagents:
-
Heteroaryl Chloride substrate (1.0 equiv)
-
(3R)-3-Ethylpyrrolidine Free Base (1.1 equiv, freshly prepared)
- (Potassium Carbonate) (2.5 equiv) - Base
-
DMSO (Dimethyl Sulfoxide) or NMP - Solvent
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with the Heteroaryl Chloride (5.0 mmol) and
(12.5 mmol). Purge with Nitrogen ( ). -
Solvation: Add anhydrous DMSO (15 mL). Stir to create a uniform suspension.
-
Addition: Add the solution of (3R)-3-Ethylpyrrolidine free base (5.5 mmol) in DMSO (2 mL) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C. Monitor by HPLC.
-
Note: The C3-ethyl group creates a chiral pocket. If the electrophile is racemic, this reaction often proceeds as a Kinetic Resolution , where one enantiomer of the chloride reacts significantly faster than the other, yielding a high diastereomeric ratio (dr) in the product.
-
-
Quench: Cool to 20°C. Pour into ice water (100 mL).
-
Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.
Data Analysis & Quality Control
When using (3R)-3-ethylpyrrolidine as a chiral auxiliary/scaffold, the purity of the starting material is the limiting factor for the final optical purity.
Table 1: Quality Specifications for (3R)-3-Ethylpyrrolidine HCl
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white crystalline solid | Visual | Discoloration indicates oxidation. |
| Purity (GC/HPLC) | > 98.5% | HPLC (C18 column) | Impurities compete in coupling reactions. |
| Enantiomeric Excess | > 99.0% ee | Chiral GC/HPLC | Critical for downstream stereocontrol. |
| Water Content | < 1.0% | Karl Fischer | Excess water hydrolyzes sensitive electrophiles. |
| Specific Rotation | Polarimetry (c=1, MeOH) | Confirms absolute configuration (R). |
Table 2: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Yield in Coupling | HCl salt not fully neutralized | Ensure pH > 10 during free-basing; use stronger base if needed. |
| Racemization | Overheating free base | Keep evaporation bath < 30°C; store free base at -20°C. |
| Poor Diastereoselectivity | Solvent polarity too high | Switch from DMSO to THF or Toluene to tighten the transition state ion pairing. |
References
-
Synthesis and Application in JAK Inhibitors
-
Title: Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.[1]
- Source: Google P
- Context: Describes the synthesis of ethyl-substituted pyrrolidines for use in Upadacitinib analogs.
- URL
-
-
Chiral Pyrrolidines in Drug Discovery
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic
- Source:Molecules (MDPI), 2020.
- Context: Reviews the steric influence of substituted pyrrolidines in asymmetric synthesis.
-
URL:[Link]
-
General Handling of Chiral Amines
- Title: Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Source:Chemical Reviews / PMC.
- Context: Provides background on maintaining enantiopurity during amine handling.
-
URL:[Link]
-
Safety Data & Properties
Sources
Application Notes and Protocols for the Synthesis of Varenicline Analogues Using (3R)-3-Ethylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of varenicline analogues, leveraging the chiral building block (3R)-3-ethylpyrrolidine hydrochloride. The protocols detailed herein are designed to be adaptable for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction: The Rationale for Varenicline Analogue Synthesis
Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, has proven to be an effective smoking cessation aid.[1] Its unique tetracyclic structure, containing a chiral pyrrolidine ring, is crucial for its pharmacological activity. The development of varenicline analogues allows for the exploration of the chemical space around this privileged scaffold, with the aim of improving efficacy, selectivity, and pharmacokinetic properties, or to identify novel therapeutic applications. The use of enantiomerically pure starting materials like (3R)-3-ethylpyrrolidine hydrochloride is paramount in ensuring stereochemical integrity of the final compounds, which is often critical for biological activity.
This guide will focus on a modular synthetic approach, beginning with the strategic coupling of (3R)-3-ethylpyrrolidine with various substituted aromatic partners, followed by the construction of the core pyrazino[2,3-h][1]benzazepine ring system.
Overall Synthetic Strategy
The proposed synthetic route is a three-step process commencing with the free-basing of (3R)-3-ethylpyrrolidine hydrochloride. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the chiral pyrrolidine with a substituted 2-bromo-1-nitrobenzene derivative. The subsequent reduction of the nitro group furnishes a diamine intermediate, which is then cyclized with glyoxal to yield the final varenicline analogue.
Caption: General synthetic workflow for varenicline analogues.
Part 1: Synthesis of N-Aryl-3-ethylpyrrolidine Intermediates
The cornerstone of this synthetic approach is the formation of the C-N bond between the chiral pyrrolidine and a functionalized aromatic ring. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[2][3]
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of (3R)-3-ethylpyrrolidine with a substituted 2-bromo-1-nitrobenzene. The choice of the aromatic partner allows for the introduction of various substituents on the benzene ring of the final varenicline analogue. A variety of substituted 2-bromo-1-nitrobenzene derivatives are commercially available.[4][5][6]
Materials:
-
(3R)-3-Ethylpyrrolidine hydrochloride
-
Substituted 2-bromo-1-nitrobenzene (e.g., 2-bromo-1-methyl-4-nitrobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Free-Basing of (3R)-3-Ethylpyrrolidine Hydrochloride:
-
Dissolve (3R)-3-ethylpyrrolidine hydrochloride (1.2 eq.) in water and cool to 0 °C.
-
Slowly add a 2 M aqueous solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base. Caution: (3R)-3-ethylpyrrolidine is volatile.
-
-
Buchwald-Hartwig Coupling:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene (5 mL per mmol of aryl bromide).
-
Add the substituted 2-bromo-1-nitrobenzene (1.0 eq.).
-
Add the freshly prepared (3R)-3-ethylpyrrolidine (1.1 eq.).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | A common and effective catalyst system for C-N cross-coupling reactions involving secondary amines.[2] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Part 2: Synthesis of the Varenicline Analogue Core
With the chiral N-arylpyrrolidine intermediate in hand, the next steps focus on the construction of the pyrazino[2,3-h][1]benzazepine core. This involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the pyrazine ring.
Protocol 2: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with tin(II) chloride is a reliable method, particularly for substrates that may be sensitive to hydrogenation conditions.[7][8]
Materials:
-
N-(Substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine
-
Method A: Catalytic Hydrogenation
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Method B: Tin(II) Chloride Reduction
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Procedure:
Method A: Catalytic Hydrogenation
-
Dissolve the N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N¹-((3R)-3-ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine, which is often used in the next step without further purification.
Method B: Tin(II) Chloride Reduction
-
Dissolve the N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq.) portion-wise.
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Caption: Key steps in the formation of the varenicline analogue core.
Protocol 3: Pyrazine Ring Formation
The final step in the synthesis is the condensation of the diamine intermediate with a 1,2-dicarbonyl compound, typically glyoxal, to form the pyrazine ring and complete the tetracyclic core of the varenicline analogue.[9][10]
Materials:
-
N¹-((3R)-3-Ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine
-
Aqueous glyoxal solution (40 wt. % in H₂O)
-
Ethanol or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude N¹-((3R)-3-ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine (1.0 eq.) in ethanol or methanol.
-
Add a catalytic amount of acetic acid.
-
Add the aqueous glyoxal solution (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the final varenicline analogue.
Characterization and Data
The synthesized intermediates and final varenicline analogues should be thoroughly characterized using standard analytical techniques.
| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |
| N-(nitrophenyl)-pyrrolidine | Aromatic protons (δ 6.5-8.0), Pyrrolidine protons (δ 1.5-4.0), Ethyl group protons (δ 0.8-1.8) | Aromatic carbons (δ 110-150), Pyrrolidine carbons (δ 20-60), Ethyl group carbons (δ 10-30) | Expected [M+H]⁺ corresponding to the molecular formula. |
| Varenicline Analogue | Aromatic and pyrazine protons (δ 7.0-8.5), Pyrrolidine and bridge protons (δ 1.5-4.5), Ethyl group protons (δ 0.9-2.0) | Aromatic and pyrazine carbons (δ 120-160), Pyrrolidine and bridge carbons (δ 25-70), Ethyl group carbons (δ 10-30) | Expected [M+H]⁺. Fragmentation patterns can provide structural information.[11] |
Note: The exact chemical shifts and fragmentation patterns will vary depending on the specific substituents on the aromatic ring.
Troubleshooting and Optimization
-
Low Yield in Buchwald-Hartwig Amination: Consider screening different bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃). Ensure all reagents and solvents are strictly anhydrous.[12]
-
Incomplete Nitro Reduction: If catalytic hydrogenation is sluggish, increasing the catalyst loading or hydrogen pressure may be beneficial. For the SnCl₂ reduction, ensure a sufficient excess of the reagent is used.
-
Side Products in Cyclization: The diamine intermediate can be prone to oxidation. It is often best to use the crude product from the reduction step directly in the cyclization. Purification of the diamine, if necessary, should be performed quickly.
-
Purification of Final Analogues: Varenicline analogues are often basic and can be purified by standard silica gel chromatography. In some cases, reverse-phase HPLC may be necessary for achieving high purity, especially for separating diastereomers if the starting pyrrolidine was not enantiomerically pure. Chiral chromatography can be employed to separate enantiomers if a racemic starting material is used.[13]
Conclusion
The synthetic strategy and protocols outlined in this application note provide a robust and adaptable framework for the synthesis of a wide range of varenicline analogues starting from (3R)-3-ethylpyrrolidine hydrochloride. By systematically varying the substituents on the aromatic ring, researchers can generate a library of novel compounds for biological evaluation, contributing to the development of new therapeutics for nicotine addiction and potentially other neurological disorders.
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]
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MDPI. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved from [Link]
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American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in (3R)-3-Ethylpyrrolidine
Foreword: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated sp³-hybridized structure provides access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacokinetic profiles.[4] Among substituted pyrrolidines, the (3R)-3-ethylpyrrolidine motif presents a valuable chiral building block. The ethyl group at the C3 position introduces a defined stereocenter that can influence the conformation of the ring and exert significant stereocontrol over subsequent chemical modifications. This guide provides a detailed exploration of strategic approaches to functionalize the (3R)-3-ethylpyrrolidine ring, focusing on methodologies that are crucial for researchers in drug discovery and process development. We will move beyond simple procedural lists to dissect the underlying principles of each transformation, enabling scientists to make informed decisions in their synthetic campaigns.
Navigating the Reactive Landscape of (3R)-3-Ethylpyrrolidine
The functionalization of (3R)-3-ethylpyrrolidine can be approached by targeting three primary reactive zones: the nitrogen atom (N1) and the carbon atoms at the α-positions (C2, C5) and β-positions (C3, C4). The inherent reactivity of the secondary amine at N1 makes it the most accessible site for modification. Conversely, the C-H bonds on the carbon framework are significantly less reactive and require specific activation strategies. The pre-existing stereocenter at C3 is paramount; it serves as a chiral director, influencing the diastereoselectivity of reactions at other positions on the ring.
Figure 1: A diagram illustrating the primary sites for functionalization on the (3R)-3-ethylpyrrolidine scaffold and the associated strategic approaches.
N-Functionalization: Mastering the Gateway to Diversity
The secondary amine is the most nucleophilic and basic site in the molecule, making N-functionalization the most direct and common initial modification. These reactions are typically high-yielding and serve to introduce key pharmacophoric elements or to install protecting groups that modulate reactivity for subsequent steps.
N-Boc Protection: A Strategic Imperative for C-H Functionalization
For many advanced transformations, particularly metal-catalyzed C-H functionalization, protection of the nitrogen is mandatory. The tert-butoxycarbonyl (Boc) group is ideal due to its steric bulk, its ability to act as a directing group in some reactions, and its straightforward installation and removal under conditions that do not affect the stereocenter.
Causality Behind the Protocol:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is an easily handled solid with good reactivity.
-
Base: A mild base like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct (t-BuO-COOH, which decomposes to CO₂ and t-BuOH), driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively non-polar and effectively solubilize both the pyrrolidine starting material and the Boc₂O.
Protocol 2.1: N-Boc Protection of (3R)-3-Ethylpyrrolidine
-
Reactant Setup: In a round-bottom flask, dissolve (3R)-3-ethylpyrrolidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 10 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess NEt₃), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-(3R)-3-ethylpyrrolidine is often of sufficient purity (>95%) for subsequent steps. If necessary, purification can be achieved via flash column chromatography on silica gel.
N-Alkylation and N-Arylation: Building Molecular Complexity
Direct N-alkylation or N-arylation introduces substituents that can serve as key binding elements in a drug candidate.
-
Reductive Amination: A robust method for introducing alkyl groups. The pyrrolidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could promote side reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds with aryl or heteroaryl halides.[5] The choice of phosphine ligand is critical for reaction efficiency and scope.
| Functionalization | Method | Key Reagents | Typical Yield | Key Considerations |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 85-95% | Mild conditions, broad substrate scope. |
| N-Arylation | Buchwald-Hartwig | Aryl-Br/Cl, Pd₂(dba)₃, Ligand, Base | 70-90% | Requires inert atmosphere; ligand choice is crucial. |
| N-Acylation | Acylation | Acyl Chloride, NEt₃ | >95% | Fast and high-yielding; forms a stable amide. |
Table 1: Summary of common N-functionalization strategies for (3R)-3-ethylpyrrolidine.
α-C-H Functionalization: Forging Bonds on the Carbon Scaffold
Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps.[6] For N-Boc-(3R)-3-ethylpyrrolidine, the C-H bonds at the α-positions (C2 and C5) are the most accessible for this type of transformation due to their proximity to the nitrogen atom, which can play a role in directing the reaction.
Palladium-Catalyzed α-Arylation
The development of methods to functionalize the α-methylene C–H bonds of saturated aza-heterocycles enantioselectively is of great importance in drug discovery.[5] While the existing C3 stereocenter in our substrate will direct the reaction diastereoselectively, the principles of enantioselective C-H activation are highly relevant.
Causality Behind the Protocol:
-
Catalyst System: A Pd(II) catalyst is often used, which is activated by a ligand. Chiral phosphoric acids (CPAs) have been shown to be effective anionic ligands for the enantioselective coupling of methylene C–H bonds with aryl boronic acids.[5] In our diastereoselective case, a simpler achiral ligand system can be effective.
-
Directing Group: The N-Boc group, while not a classic chelating directing group, influences the electronic environment and sterically shields one face of the ring, contributing to stereochemical control.
-
Oxidant: The catalytic cycle often requires an oxidant to regenerate the active Pd(II) species. Benzoquinone is a common choice.
-
Stereochemical Outcome: The incoming aryl group will preferentially add to the face of the pyrrolidine ring opposite to the C3-ethyl group to minimize steric hindrance. This results in a strong diastereomeric preference for the trans product.
Figure 2: Generalized workflow for the palladium-catalyzed α-C-H arylation of N-Boc protected (3R)-3-ethylpyrrolidine.
Protocol 3.1: Diastereoselective Pd-Catalyzed α-Arylation
-
Inert Atmosphere: To an oven-dried Schlenk flask, add N-Boc-(3R)-3-ethylpyrrolidine (1.0 eq.), the desired aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., 3-aminopyridine, 10 mol%), and benzoquinone (1.2 eq.).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting material and the formation of the product mass. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the diastereomerically enriched trans-2-aryl-3-ethyl-N-Boc-pyrrolidine product. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
Conclusion and Future Outlook
The (3R)-3-ethylpyrrolidine scaffold provides a robust starting point for the synthesis of complex, chiral molecules for drug discovery. The strategic functionalization of this ring system hinges on a clear understanding of the reactivity hierarchy: facile N-functionalization followed by more complex, directed C-H functionalization. By leveraging the directing influence of the C3 stereocenter, chemists can achieve high levels of diastereoselectivity in the construction of new C-C bonds. The protocols and principles outlined in this guide serve as a foundation for researchers to rationally design and execute synthetic routes toward novel and potent therapeutic agents. Future advancements in the field, particularly in the realm of photocatalysis and late-stage C-H functionalization, will undoubtedly expand the toolkit for modifying this valuable heterocyclic core.
References
-
Title: Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
- Title: Synthesis of pyrrolidine Source: Google Patents URL
-
Title: Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Acid-Mediated N–H/α,β-C(sp3)–H Trifunctionalization of Pyrrolidine: Intermolecular [3 + 2] Cycloaddition for the Construction of 2,3-Dihydro-1H-Pyrrolizine Derivatives Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC - NIH URL: [Link]
-
Title: Synthesis of functionalized pyrrolidine derivatives using ethyl isocyanoacetate and 3‐methyl‐4‐nitro‐5‐styrylisoxazoles in presence of catalyst C–IXh Source: ResearchGate URL: [Link]
-
Title: Functionalized Pyrrolidines via Enantioselective 1,3-Dipolar Cycloaddition Source: Synfacts URL: [Link]
-
Title: Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids Source: ResearchGate URL: [Link]
-
Title: Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ruthenium(II)-Catalyzed C–H Activation/Annulation of 5-Phenyl-pyrroline-2-carboxylates with Alkynes: Synthesis of 2,3-Diphenylspiro-[indene-1,2′pyrrolidine]carboxylate Derivatives Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides Source: PMC - NIH URL: [Link]
-
Title: Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines Source: PMC - NIH URL: [Link]
-
Title: Analgetics Based on the Pyrrolidine Ring Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (3R)-3-Ethylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of (3R)-3-ethylpyrrolidine hydrochloride, a valuable chiral building block in pharmaceutical development. The proposed synthetic strategy commences from the readily available chiral pool starting material, (R)-(-)-3-hydroxypyrrolidine. This guide details a five-step synthesis, including N-protection, oxidation, a Grignard reaction, deoxygenation, and final deprotection with salt formation. Each step is accompanied by detailed protocols, mechanistic insights, and considerations for scale-up. The document is structured to provide not only a practical "how-to" but also a "why," empowering researchers to understand and optimize the synthesis for their specific needs. All protocols are designed with self-validation in mind, emphasizing safety, purity, and yield.
Introduction
Chiral 3-substituted pyrrolidines are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. The specific enantiomer, (3R)-3-ethylpyrrolidine, and its hydrochloride salt serve as a key intermediate in the synthesis of various pharmaceutical agents. The stereocenter at the 3-position is often crucial for the desired pharmacological activity and selectivity. Therefore, a robust, scalable, and stereocontrolled synthesis of this compound is of significant interest to the drug development community.
This guide outlines a practical and economically viable synthetic route, leveraging a chiral pool approach to establish the desired stereochemistry early in the sequence. The subsequent transformations are designed to be scalable and amenable to industrial production.
Overall Synthetic Strategy
The proposed synthesis of (3R)-3-ethylpyrrolidine hydrochloride is a five-step process, starting from (R)-(-)-3-hydroxypyrrolidine. The overall workflow is depicted below:
Figure 1: Proposed synthetic workflow for (3R)-3-ethylpyrrolidine hydrochloride.
Part 1: Synthesis of Intermediates
Step 1: N-Protection of (R)-(-)-3-Hydroxypyrrolidine
Causality: The protection of the secondary amine of the pyrrolidine ring is crucial to prevent side reactions in the subsequent oxidation and Grignard steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its facile removal under acidic conditions in the final step.[1]
Protocol: Large-Scale Synthesis of N-Boc-(R)-3-hydroxypyrrolidine
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add (R)-(-)-3-hydroxypyrrolidine (1.0 kg, 11.48 mol) and deionized water (10 L).
-
Base Addition: Cool the solution to 10-15 °C and add sodium bicarbonate (1.93 kg, 22.96 mol) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Boc Anhydride Addition: Add ethyl acetate (10 L) to the reactor. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.63 kg, 12.05 mol) in ethyl acetate (5 L) via the addition funnel over 2-3 hours, maintaining the internal temperature between 15-25 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.
-
Work-up:
-
Stop stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with saturated brine solution (5 L).
-
Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine as a viscous oil. The product is typically of high purity and can be used in the next step without further purification.
-
| Parameter | Value |
| Starting Material | (R)-(-)-3-hydroxypyrrolidine |
| Reagents | Di-tert-butyl dicarbonate, Sodium Bicarbonate |
| Solvent | Ethyl Acetate, Water |
| Temperature | 15-25 °C |
| Typical Yield | 95-99% |
Table 1: Reaction parameters for N-protection.
Step 2: Oxidation to N-Boc-3-pyrrolidinone
Causality: The oxidation of the secondary alcohol to a ketone is a key transformation to enable the subsequent introduction of the ethyl group via a Grignard reaction. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals and is scalable.[2] An alternative is the Dess-Martin periodinane (DMP) oxidation, which is also mild but can be more expensive and potentially explosive on a very large scale.[3][4][5][6]
Protocol: Large-Scale Swern Oxidation
Safety Note: The Swern oxidation generates carbon monoxide and dimethyl sulfide, which are toxic and malodorous. This reaction must be performed in a well-ventilated fume hood with appropriate scrubbing systems.[7]
-
Reactor Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and two addition funnels, add dichloromethane (DCM) (40 L) and cool to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.3 L, 15.1 mol) to the cold DCM via an addition funnel over 1 hour, maintaining the temperature below -60 °C.
-
DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.1 L, 29.5 mol) in DCM (10 L). Add this solution dropwise to the reactor via the second addition funnel over 1.5 hours, ensuring the internal temperature remains below -60 °C. Stir for an additional 30 minutes.
-
Alcohol Addition: Dissolve N-Boc-(R)-3-hydroxypyrrolidine (2.4 kg, 12.8 mol) in DCM (15 L) and add it slowly to the reaction mixture over 2 hours, maintaining the temperature below -60 °C. Stir for 1 hour.
-
Base Quench: Slowly add triethylamine (8.9 L, 64.0 mol) to the reaction mixture over 1.5 hours, keeping the temperature below -50 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up:
-
Add water (20 L) to the reactor and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude N-Boc-3-pyrrolidinone.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-3-pyrrolidinone as a solid.
| Parameter | Value |
| Starting Material | N-Boc-(R)-3-hydroxypyrrolidine |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 80-90% |
Table 2: Reaction parameters for Swern oxidation.
Step 3: Grignard Reaction for Ethyl Group Introduction
Causality: The nucleophilic addition of an ethyl Grignard reagent to the ketone functionality of N-Boc-3-pyrrolidinone introduces the desired ethyl group at the 3-position, forming a tertiary alcohol. The stereochemistry of this addition is generally not critical as this stereocenter will be removed in the subsequent deoxygenation step.
Protocol: Large-Scale Grignard Reaction
Safety Note: Grignard reagents are highly reactive and pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9][10][11]
-
Reactor Setup: To a 100 L jacketed glass reactor, flame-dried under vacuum and backfilled with nitrogen, add N-Boc-3-pyrrolidinone (2.0 kg, 10.8 mol) and anhydrous tetrahydrofuran (THF) (40 L). Cool the solution to 0 °C.
-
Grignard Reagent Addition: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 4.3 L, 12.9 mol) via a cannula or addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up:
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 L) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 L).
-
Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
| Parameter | Value |
| Starting Material | N-Boc-3-pyrrolidinone |
| Reagent | Ethylmagnesium Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C |
| Typical Yield | 85-95% |
Table 3: Reaction parameters for the Grignard reaction.
Step 4: Deoxygenation of the Tertiary Alcohol
Causality: The removal of the tertiary hydroxyl group is the final step in constructing the 3-ethylpyrrolidine core. The Barton-McCombie deoxygenation is a reliable method for this transformation, proceeding via a radical mechanism. This method is generally compatible with the Boc protecting group. An alternative approach involves dehydration to the corresponding alkene followed by stereoselective hydrogenation.[12]
Protocol: Large-Scale Barton-McCombie Deoxygenation
-
Formation of the Thiocarbonyl Derivative:
-
To a 100 L reactor under a nitrogen atmosphere, add N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine (2.3 kg, 10.0 mol), anhydrous pyridine (20 L), and 4-dimethylaminopyridine (DMAP) (122 g, 1.0 mol).
-
Cool the mixture to 0 °C and slowly add phenyl chlorothionoformate (1.5 L, 11.0 mol) over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (50 L) and extract with diethyl ether (3 x 20 L).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over magnesium sulfate, filter, and concentrate to give the crude thiocarbonyl derivative.
-
-
Radical Deoxygenation:
-
Dissolve the crude thiocarbonyl derivative in toluene (40 L) in a 100 L reactor equipped with a reflux condenser and a nitrogen inlet.
-
Add tributyltin hydride (3.2 L, 12.0 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (164 g, 1.0 mol).
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica gel to remove the tin byproducts and obtain pure N-Boc-(3R)-3-ethylpyrrolidine.
| Parameter | Value |
| Starting Material | N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine |
| Reagents | Phenyl chlorothionoformate, Tributyltin hydride, AIBN |
| Solvent | Pyridine, Toluene |
| Temperature | 0 °C to Reflux |
| Typical Yield | 60-70% (over two steps) |
Table 4: Reaction parameters for deoxygenation.
Part 2: Final Product Synthesis and Characterization
Step 5: Deprotection and Hydrochloride Salt Formation
Causality: The final step involves the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. The hydrochloride salt is typically a stable, crystalline solid, which facilitates purification and handling. Using HCl in a solvent like isopropanol or dioxane is a standard and effective method for both deprotection and salt formation in one step.[13][14]
Protocol: Large-Scale Synthesis of (3R)-3-Ethylpyrrolidine Hydrochloride
-
Reactor Setup: To a 50 L glass-lined reactor, add N-Boc-(3R)-3-ethylpyrrolidine (1.5 kg, 7.0 mol) and isopropanol (15 L).
-
HCl Addition: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol (e.g., 5-6 M) until the pH of the solution is acidic (pH 1-2).
-
Crystallization: Stir the mixture at 0-5 °C for 2-4 hours to induce crystallization. The product will precipitate as a white solid.
-
Isolation:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 3 L) and then with diethyl ether (2 x 3 L).
-
Dry the solid under vacuum at 40-50 °C to a constant weight.
-
-
Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
| Parameter | Value |
| Starting Material | N-Boc-(3R)-3-ethylpyrrolidine |
| Reagent | Anhydrous HCl (gas or solution in isopropanol) |
| Solvent | Isopropanol |
| Temperature | 0-5 °C |
| Typical Yield | 90-98% |
Table 5: Reaction parameters for deprotection and salt formation.
Part 3: Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should be recorded to confirm the structure of (3R)-3-ethylpyrrolidine hydrochloride. The chemical shifts and coupling constants of the pyrrolidine ring protons and the ethyl group protons should be consistent with the expected structure.[15][16]
-
¹³C NMR: The carbon NMR spectrum will further confirm the carbon skeleton of the molecule.
Chiral Analysis
The enantiomeric purity of the final product is a critical quality attribute. This can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization of the amine or using a chiral stationary phase.
Illustrative Chiral GC Method Development Workflow
Figure 2: Workflow for chiral GC method development.
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Considerations
A thorough risk assessment should be conducted before undertaking the large-scale synthesis of (3R)-3-ethylpyrrolidine hydrochloride. Key safety considerations include:
-
Handling of Hazardous Reagents: Pay close attention to the safe handling procedures for oxalyl chloride, DMSO, Grignard reagents, and tributyltin hydride.
-
Exothermic Reactions: The Grignard reaction is highly exothermic and requires careful temperature control.
-
Toxic Byproducts: The Swern oxidation produces toxic and malodorous byproducts that must be properly managed.
-
Inert Atmosphere: Reactions involving Grignard reagents and other moisture-sensitive compounds must be conducted under a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.
Conclusion
This document provides a detailed and practical guide for the large-scale synthesis of (3R)-3-ethylpyrrolidine hydrochloride. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable chiral intermediate with high purity and yield. It is imperative to emphasize that while these protocols are based on established chemical transformations, optimization for specific equipment and large-scale production is a necessary and expected part of the process development workflow.
References
-
Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 7, 2026, from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021).
- Application of Dess-Martin oxidation in total synthesis of n
-
Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules.
- Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. (2008). Organic Letters.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2012). The Journal of Organic Chemistry.
-
Dess-Martin Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved February 7, 2026, from [Link]
- Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. (2003). Chemical Reviews.
- Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. (2023). Journal of the American Chemical Society.
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Alcohols from Carbonyl Compounds: Reduction. (2024, September 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
- Safety aspects of the process control of Grignard reactions. (2012). Journal of Loss Prevention in the Process Industries.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (2013). Dalton Transactions.
-
What alcohols are obtained from the reduction of the following compounds with sodium borohydride? c. 4-tert-butylcyclohexanone d. acetophenone. (2024, April 5). Pearson. Retrieved February 7, 2026, from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Pennsylvania. Retrieved February 7, 2026, from [Link]
-
Swern Oxidation Proceedure. (n.d.). Michigan State University. Retrieved February 7, 2026, from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023, July 7). YouTube. Retrieved February 7, 2026, from [Link]
-
3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2015). Organic & Biomolecular Chemistry.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
What are the specific dangers associated with Grignard reagents? (2016, January 27). ResearchGate. Retrieved February 7, 2026, from [Link]
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
-
Stereochemistry of Alkene Hydrogenation. (2016, March 4). YouTube. Retrieved February 7, 2026, from [Link]
- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (2018). Organic & Biomolecular Chemistry.
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved February 7, 2026, from [Link]
-
reduction of carboxylic acids. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]
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Troubleshooting & Optimization
improving yield in (3R)-3-ethylpyrrolidine hydrochloride synthesis
Technical Support Center: Optimization of (3R)-3-ethylpyrrolidine Hydrochloride
Executive Summary
The synthesis of (3R)-3-ethylpyrrolidine hydrochloride presents a unique set of challenges compared to its non-chiral or 3-hydroxyl counterparts. While the core chemistry often involves the reduction of a chiral lactam (e.g., (3R)-3-ethyl-2-pyrrolidone) or succinimide, the most common yield losses occur during post-reduction workup and salt crystallization .
This guide addresses the three primary failure modes reported by process chemists:
-
Incomplete Product Release: Failure to break stable amine-borane complexes.
-
Phase Partitioning Loss: Loss of the highly water-soluble free base into aqueous waste streams.
-
Hygroscopic Degradation: Handling issues related to the hydrochloride salt.
Module 1: Synthetic Pathway & Critical Control Points
To diagnose yield issues, we must first validate the route. The most robust scalable route involves the reduction of (3R)-3-ethyl-2-pyrrolidone.
Standard Protocol Overview
-
Precursor: (3R)-3-ethyl-2-pyrrolidone (typically derived from chiral alkylation).
-
Reduction: Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Quench/Hydrolysis: Critical Step for Yield.
-
Salt Formation: HCl in anhydrous ether/dioxane.
Visual Workflow: Critical Control Points (CCPs)
Figure 1: Process flow highlighting Critical Control Points (CCPs) where yield is most frequently lost.
Module 2: Troubleshooting Guide
Issue 1: Low Yield After Borane Reduction
Symptom: TLC shows consumption of starting material, but mass recovery of the amine is <50%.
Root Cause: Borane forms a stable Lewis acid-base adduct with the secondary amine product (
Corrective Protocol (The "Hard" Hydrolysis): Standard water quenching is insufficient. You must perform an oxidative or acidic cleavage.
-
The Methanol/HCl Method (Recommended):
-
After the reduction is complete, carefully quench excess hydride with Methanol.
-
Add concentrated HCl (approx. 3-5 eq) or methanolic HCl.
-
CRITICAL: Reflux the mixture for 2–4 hours . Simple stirring at RT is often insufficient to break the N-B bond.
-
Concentrate to dryness. The residue is the crude amine-HCl.
-
Basify (pH > 12) to extract the free base or recrystallize directly if purity allows.
-
Issue 2: Product Loss During Extraction (The "Water Trap")
Symptom: Product is missing from the organic layer after workup.
Root Cause: 3-ethylpyrrolidine is a low molecular weight amine with high water solubility. In standard water/ether extractions, the partition coefficient (
Corrective Protocol (Salting Out):
-
Basify Aggressively: Ensure the aqueous phase pH is >12 (use 50% NaOH).
-
Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This pushes the organic amine out ("salting out").
-
Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. These solvents have better affinity for polar amines.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12-24 hours.
Module 3: Salt Formation & Hygroscopicity
The hydrochloride salt of 3-ethylpyrrolidine is hygroscopic. Absorption of atmospheric water leads to "gooey" solids and inaccurate yield calculations.
Optimization Table: Salt Formation Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or MTBE | Non-polar solvents precipitate the salt immediately. |
| Acid Source | 2M HCl in Diethyl Ether (Commercial) | Avoids introduction of water found in aqueous HCl. |
| Temperature | 0°C to -10°C | Promotes finer crystal formation and maximizes recovery. |
| Drying | Vacuum Oven (40°C) over |
Module 4: Logic Tree for Troubleshooting
Use this decision tree to diagnose specific failure modes in your current experiment.
Figure 2: Diagnostic logic tree for identifying yield loss mechanisms.
Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation (Pd/C) to reduce the lactam?
A: Generally, no . Lactams are resistant to catalytic hydrogenation under standard conditions (
Q2: My product is an oil, not a solid. Is it impure? A: The free base of (3R)-3-ethylpyrrolidine is likely a liquid or low-melting solid at room temperature. The hydrochloride salt should be a solid. If your salt is an oil, it likely contains residual solvent or water. Triturate with anhydrous ether and dry under high vacuum.
Q3: How do I check the enantiomeric excess (ee)? A: Standard chiral HPLC columns (e.g., Chiralcel OD-H or AD-H) often require derivatization for amines lacking chromophores.
-
Protocol: Derivatize a small aliquot with benzoyl chloride or benzyl chloroformate (Cbz-Cl) .
-
Analysis: Run the derivatized sample on the chiral column. The amide chromophore allows UV detection (254 nm).
Q4: Why is the melting point lower than reported? A: This is a classic sign of the Borane-Amine complex contamination. If the complex is not fully hydrolyzed, it co-precipitates with the salt, lowering the melting point and affecting rotation. Ensure the acid reflux step (Module 2) was performed.
References
-
Preparation of 3-pyrrolidinol. (1990). US Patent 4,910,320. Describes the catalytic reduction limitations and preference for hydride reductions in pyrrolidine synthesis.
-
Amine-Boranes: Synthesis and Applications. (2021). Purdue University Graduate School. Detailed analysis of amine-borane complex stability and hydrolysis protocols.
-
Process for preparing 3-pyrrolidinol. (1989). EP Patent 0347818B1. Discusses the reduction of functionalized butyronitriles and cyclization dynamics relevant to pyrrolidine ring formation.
-
Synthesis of Pyrrolidines. (2022).[1] Organic Chemistry Portal. Comprehensive review of cyclization and reduction methods for functionalized pyrrolidines.
Sources
Technical Support Center: Purification of (3R)-3-ethylpyrrolidine Hydrochloride
Welcome to the technical support guide for the purification of (3R)-3-ethylpyrrolidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this chiral building block. The pyrrolidine scaffold is a vital component in many biologically active molecules, and achieving high chemical and stereochemical purity is paramount for successful downstream applications.[1][2] This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundation in the scientific principles governing these purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in crude (3R)-3-ethylpyrrolidine hydrochloride?
The impurity profile of (3R)-3-ethylpyrrolidine hydrochloride is largely dependent on its synthetic route.[3][4][5] However, common impurities can be categorized as follows:
-
Stereochemical Impurities: The most critical impurity is the undesired (3S)-enantiomer. Its presence arises from incomplete stereoselectivity in the synthesis or racemization under harsh reaction or workup conditions.
-
Process-Related Impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic pathway. For instance, syntheses involving reductions of nitriles or cyclizations can sometimes be incomplete or generate side products.[6]
-
Residual Solvents: Solvents used during synthesis, extraction, and crystallization (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), alcohols) may be retained in the final product.
-
Inorganic Salts: Neutralization steps, particularly during the formation of the hydrochloride salt or pH adjustments, can introduce inorganic salts like sodium chloride (NaCl), which may co-precipitate with the product.[7]
Q2: Why is the hydrochloride salt form preferred for purification?
Converting the chiral amine to its hydrochloride salt is a common and highly effective strategy in purification for several reasons:
-
Enhanced Crystallinity: Amine hydrochlorides are often highly crystalline solids, whereas the corresponding free bases can be oils or low-melting solids. This crystalline nature is crucial for effective purification by recrystallization.
-
Improved Handling: The salt form is generally more stable, less volatile, and less hygroscopic than the free amine, making it easier to handle and store.
-
Stereoisomer Enrichment: The formation of the HCl salt can itself be a purification step, as it may provide superior enrichment of stereoisomers during crystallization compared to the free base.[8]
-
Facilitation of Diastereomeric Salt Resolution: The amine's basic "handle" allows it to react with a chiral acid to form diastereomeric salts, a cornerstone technique for resolving racemic or enantiomerically-impure mixtures.[9][10]
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A multi-faceted analytical approach is required to confirm the identity, chemical purity, and enantiomeric purity of (3R)-3-ethylpyrrolidine hydrochloride.
| Analytical Technique | Parameter Assessed | Key Considerations |
| Chiral HPLC/GC | Enantiomeric Excess (ee) & Purity | The most definitive method for quantifying the (R) and (S) enantiomers. Requires a suitable chiral stationary phase (CSP).[11][12] |
| ¹H and ¹³C NMR | Structural Confirmation & Chemical Purity | Confirms the chemical structure and can reveal the presence of organic impurities and residual solvents. |
| NMR with Chiral Solvating Agent (CSA) | Enantiomeric Excess (ee) | A method to determine ee by observing the splitting of signals in the presence of a CSA, forming transient diastereomeric complexes.[13] |
| LC-MS / GC-MS | Impurity Identification | Helps identify the mass of unknown impurities, aiding in troubleshooting the synthetic or purification process.[14] |
| Karl Fischer Titration | Water Content | Important for a hygroscopic compound, especially after recrystallization from aqueous or alcohol-based systems.[7] |
Troubleshooting Guide: Common Purification Issues
Problem: My final product has low enantiomeric excess (ee < 98%).
-
Probable Cause: This is the most common challenge with chiral compounds.[15] It indicates either a non-optimal asymmetric synthesis or the co-purification of the undesired (3S)-enantiomer. Standard recrystallization of a chiral compound's salt will not separate enantiomers.
-
Solution Pathway: Enantiomeric enrichment requires converting the enantiomers into separable diastereomers or using a chiral environment.
-
Diastereomeric Salt Resolution: This classical method is highly effective for amines.[9][10] It involves reacting the enantiomerically impure free base with a high-purity chiral acid (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid). This creates a mixture of two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[16]
-
Preparative Chiral Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) or HPLC using a chiral stationary phase can directly separate the enantiomers. While highly effective, this method can be expensive and time-consuming for large quantities.[17][18]
-
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} `
Problem: The product "oils out" or fails to crystallize during recrystallization.
-
Probable Cause: This often indicates an inappropriate solvent system or the presence of impurities that inhibit crystallization. The highly polar nature of the hydrochloride salt requires polar solvents, but excessive solubility prevents crystal formation.
-
Solution Pathway: A systematic approach to finding the right solvent or solvent combination is key.
-
Solvent Selection: The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For (3R)-3-ethylpyrrolidine hydrochloride, consider solvent systems like Isopropanol (IPA)/Heptane, Ethanol/Methyl tert-butyl ether (MTBE), or Acetonitrile.
-
Anti-Solvent Method: Dissolve the compound in a minimum amount of a good solvent (e.g., IPA, Methanol) at room temperature. Then, slowly add an "anti-solvent" in which the compound is insoluble (e.g., Heptane, Diethyl Ether, MTBE) until turbidity persists. Heat to redissolve, then allow to cool slowly.
-
Control Cooling Rate: Crash cooling often leads to oiling or amorphous solids. Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Problem: My purified product contains significant inorganic salt contamination.
-
Probable Cause: This typically arises from an aqueous workup where the product is neutralized. For example, neutralizing a reaction with NaOH and then adding HCl to form the salt can introduce NaCl that co-precipitates.
-
Solution Pathway: The goal is to separate the organic-soluble desired product from the aqueous-soluble inorganic salts.
-
Free Base Conversion: Convert the impure hydrochloride salt back to its free base form using a strong base (e.g., 10M NaOH) until the pH is >12.
-
Organic Extraction: Extract the free base into an organic solvent where it is highly soluble but the inorganic salt is not (e.g., Dichloromethane, Ethyl Acetate).
-
Wash and Dry: Wash the organic layer with brine to remove residual water and inorganic salts, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Re-formation of HCl Salt: Filter off the drying agent and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent like 2-propanol or diethyl ether. The pure (3R)-3-ethylpyrrolidine hydrochloride will precipitate out and can be collected by filtration. This process is highly effective as described in related purifications.[6]
-
Key Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution for Enantiomeric Enrichment
This protocol assumes you are starting with an 80:20 mixture of (3R)- and (3S)-3-ethylpyrrolidine free base and wish to isolate the (3R)-enantiomer.
-
Preparation: In a round-bottom flask, dissolve 10.0 g of the enantiomerically impure 3-ethylpyrrolidine free base in 100 mL of isopropanol (IPA).
-
Resolving Agent Addition: In a separate beaker, dissolve 0.55 equivalents of a chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid) in 50 mL of IPA, heating gently if necessary.
-
Salt Formation: Slowly add the tartaric acid solution to the stirring amine solution at room temperature. A precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 2 hours, then heat the mixture to reflux until all solids dissolve. Allow the solution to cool slowly to room temperature overnight. Further cool in an ice bath for 2 hours to maximize precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold IPA.
-
Purity Check: Dry the solid and analyze a small sample of the free base (liberated with NaOH and extracted) by chiral HPLC to determine the diastereomeric and enantiomeric purity.
-
Recrystallization (if needed): If the desired enantiomeric excess is not yet achieved, recrystallize the diastereomeric salt from fresh IPA. The differing solubilities should lead to further enrichment.[19]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add 10M NaOH solution until pH > 12. Extract the liberated (3R)-3-ethylpyrrolidine free base with dichloromethane (3x volumes).
-
Final Salt Formation: Dry the combined organic extracts over Na₂SO₄, filter, and add a stoichiometric amount of HCl in IPA to precipitate the final, high-purity (3R)-3-ethylpyrrolidine hydrochloride.
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} `
Protocol 2: Recrystallization of (3R)-3-ethylpyrrolidine Hydrochloride
-
Solvent Screening: Place ~50 mg of crude material into several test tubes. Add a potential solvent (e.g., IPA, Ethanol, Acetonitrile) dropwise at room temperature. A good candidate will not fully dissolve the material.
-
Dissolution: In a flask equipped with a condenser, add the crude (3R)-3-ethylpyrrolidine hydrochloride and the chosen solvent (e.g., Isopropanol, ~10 mL per gram of solid).
-
Heating: Heat the slurry to a gentle reflux with stirring. The solid should completely dissolve. If it does not, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask opening to prevent solvent evaporation and moisture ingress. Crystallization should begin.
-
Maturation: For optimal crystal growth and purity, allow the mixture to stand at room temperature for several hours or overnight.
-
Final Cooling: Place the flask in an ice bath for 1-2 hours to maximize the yield of precipitated product.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
References
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Neopharm Labs. Chiral and Achiral Compounds Purification. [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering. [Link]
-
Kurkin, A. V., et al. (2007). SYNTHESIS OF 3-SUBSTITUTED PYRROLIDINES. Chemistry of Heterocyclic Compounds. [Link]
- Google Patents. US7301023B2 - Chiral salt resolution.
- Google Patents. US2952688A - Synthesis of pyrrolidine.
-
ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]
- Google Patents. CN111072543B - Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.
-
Wiley Online Library. Chiral Drug Separation. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
ChemRxiv. (2022). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
ResearchGate. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
NIH National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
NIH National Center for Biotechnology Information. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 3-SUBSTITUTED PYRROLIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 8. US7301023B2 - Chiral salt resolution - Google Patents [patents.google.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (3R)-3-ethylpyrrolidine hcl [synhet.com]
- 15. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 16. onyxipca.com [onyxipca.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
minimizing racemization during functionalization of (3R)-3-ethylpyrrolidine
Ticket ID: 3R-ETH-PYR-STAB Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Welcome to the Technical Support Center
You are working with (3R)-3-ethylpyrrolidine , a valuable chiral scaffold where the ethyl group at the C3 position defines the stereochemistry. Unlike proline derivatives where the chiral center is
However, "robust" does not mean "invincible." Racemization or loss of enantiomeric excess (ee) in this system typically occurs through three specific failure modes:
-
Indirect Epimerization: Introducing a new chiral center at C2 that scrambles the thermodynamics of the ring.
-
Oxidative Erosion: Reaction conditions that transiently form imines or enamines (e.g., Pd-catalysis).
-
The Eutectic Trap: Non-quantitative yields during salt formation that inadvertently enrich the wrong enantiomer in the mother liquor.
Select the module below that matches your current experimental workflow.
Module 1: C-H Functionalization (Lithiation & Substitution)
Risk Level:
The Issue
You are attempting to functionalize the C2 position (next to the nitrogen) using organolithium reagents (e.g., s-BuLi), but you are observing low diastereoselectivity or loss of optical purity.
Technical Briefing
In N-Boc-(3R)-3-ethylpyrrolidine, the C3-ethyl group acts as a steric director. When you lithiate at C2, you create a dipole-stabilized carbanion. The stability of this species relies on the coordination of the lithium to the Boc carbonyl oxygen.
-
The Trap: The rotation of the Boc group is restricted. If the lithiation temperature is too low (
C), the Boc group cannot rotate to stabilize the lithium, leading to sluggish reactivity. If too high ( C), the C-Li bond becomes chemically labile, leading to aggregation and loss of stereochemical information.
Troubleshooting Guide
Q: I am getting a mixture of diastereomers at C2. How do I control this? A: You are likely fighting a "mismatched" case of Double Asymmetric Induction.
-
The Fix: The C3-ethyl group has an inherent preference for trans-substitution at C2 to minimize steric clash. If you use a chiral ligand (like (-)-sparteine or (+)-sparteine surrogates), the ligand must match the inherent bias of the substrate.
-
Protocol: Screen both (+)- and (-)-sparteine surrogates (e.g., O’Brien’s diamines). One will reinforce the C3-ethyl directing effect (Matched); the other will fight it (Mismatched), leading to poor selectivity [1].
-
Q: My reaction stalls or yields are low, even with s-BuLi. A: Check your temperature ramp.
-
The Fix: Do not keep the reaction at -78°C indefinitely. Beak’s protocol suggests lithiating at -78°C, then warming to -50°C or -40°C for 30-45 minutes to allow the Boc group to rotate and stabilize the lithio-species (the "dynamic thermodynamic resolution" or DTR phase) before quenching with the electrophile [2].
Visualizing the Lithiation Dynamics
Caption: The "Beak" Lithiation Protocol requires a warming step to allow the N-Boc group to rotate and stabilize the lithium intermediate, ensuring high stereocontrol.
Module 2: Palladium-Catalyzed Coupling
Risk Level:
The Issue
You are performing a Buchwald-Hartwig amination or an
Technical Briefing
The C3-ethyl group is not directly involved, but Pd-catalysis introduces the risk of
-
Pd inserts into a bond (e.g., N-H or C-H).
-
If the Pd center can access a
-hydrogen (at C3 or C4), it can eliminate to form an alkene (enamine or ene-carbamate). -
Re-insertion of Hydride is non-stereoselective, scrambling the center.
Troubleshooting Guide
Q: How do I stop
-
The Fix: Switch to bidentate ligands with a wide bite angle (e.g., Xantphos, BINAP) or bulky monodentate ligands (e.g., BrettPhos). These ligands sterically crowd the metal center, making the geometry required for
-hydride elimination energetically unfavorable compared to the desired reductive elimination [3].
Q: Can I use standard bases like NaO^tBu? A: Use with caution.
-
The Fix: Strong alkoxide bases can deprotonate the
-position (C2) if the nitrogen is activated (e.g., sulfonamide). If possible, switch to weaker bases like Cs₂CO₃ or K₃PO₄ in aprotic solvents (Dioxane/Toluene) to minimize reversible deprotonation events.
Module 3: Analytical Forensics & Quality Control
Risk Level:
The Issue
You cannot accurately determine the ee% because (3R)-3-ethylpyrrolidine lacks a strong UV chromophore.
Technical Briefing
Polarimetry (
Standard Operating Procedure: Derivatization for HPLC
| Step | Reagent | Condition | Purpose |
| 1 | Mosher's Acid Chloride | (R)-(-)-MTPA-Cl, Et₃N, DCM | Converts enantiomers into diastereomers (Amides). |
| 2 | Workup | Dilute HCl wash, NaHCO₃ wash | Remove excess amine/acid. |
| 3 | Analysis | ¹⁹F NMR or Achiral HPLC | ¹⁹F NMR gives distinct peaks for (R,R) and (R,S) diastereomers. |
Q: Why ¹⁹F NMR? A: It is faster than developing a chiral HPLC method. The -CF₃ group on the Mosher's moiety is highly sensitive to the chiral environment of the pyrrolidine ring. You will see two distinct singlets if racemization has occurred. Integration of these peaks gives the precise ee [4].
Module 4: Scale-Up & Salt Resolution
Risk Level:
The Issue
You purified the compound via tartrate salt crystallization, but the ee dropped after recrystallization.
Technical Briefing
Chiral salts often form Solid Solutions or behave as Eutectics .
-
Scenario: If the racemate is less soluble than the pure enantiomer (a racemic compound), recrystallization will crystallize the racemate first, leaving the enriched enantiomer in the mother liquor.
-
Scenario: If you stop crystallization too early (low yield), you might have high ee. If you push for high yield (cooling too far), the eutectic point is crossed, and the racemate co-precipitates.
Troubleshooting Guide
Q: How do I validate my crystallization? A: You must determine the Eutectic Point of your specific salt system.
-
Take a sample of the crystals AND the mother liquor.
-
Analyze the ee of both.
-
If Crystal ee < Mother Liquor ee, you have a "Racemic Compound" system. Do not recrystallize the solid. Instead, harvest the mother liquor and crystallize the opposite enantiomer to drive purity [5].
References
-
Beak, P., et al. (1996).[1] Complexation-Induced Proximity Effects: Enantioselective Lithiation of N-Boc-pyrrolidines. Accounts of Chemical Research.[1]
-
O'Brien, P., et al. (2012). Lithiation-substitution of N-Boc-2-phenylpyrrolidine: controlling the formation of quaternary stereocenters.[2] Journal of the American Chemical Society.
-
Lu, X. (2005).[3] Control of the β-hydride elimination making palladium-catalyzed coupling reactions more diversified. Topics in Catalysis.[1][3][4]
-
Hoye, T. R., et al. (2007). A Practical Guide to Mosher's Acid Derivatization. Nature Protocols.
-
Viedma, C. (2007).[5] Chiral symmetry breaking and complete chiral purity by thermodynamic-kinetic feedback. Astrobiology.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Pyrrolidine Synthesis
Ticket Status: Open Subject: Optimization of Solvent Systems for Pyrrolidine Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Process Development
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrrolidine cyclization is suffering from poor diastereocontrol, sluggish kinetics, or catalytic deactivation. In pyrrolidine synthesis—whether via 1,3-dipolar cycloaddition, radical cyclization, or organocatalysis—the solvent is not merely a medium; it is a mechanistic lever .
This guide moves beyond "like dissolves like" to treat solvent choice as a variable for controlling transition state energy, radical lifetime, and hydrogen-bond networking.
Module 1: 1,3-Dipolar Cycloaddition (Azomethine Ylides)
Core Mechanism: The reaction between an azomethine ylide (dipole) and an alkene/alkyne (dipolarophile).[1][2][3][4] Critical Parameter: Transition State (TS) Stabilization.
Troubleshooting Guide
Issue 1: Poor Endo/Exo Selectivity
-
Diagnosis: The solvent is failing to stabilize the specific charge separation required for the endo transition state.
-
Technical Insight: The endo TS often involves greater charge separation due to secondary orbital interactions. Polar solvents stabilize this charge separation, lowering the activation energy for the endo path. Non-polar solvents may erode this preference.
-
Resolution:
-
Switch to Polar Aprotic: If using Toluene or Benzene, switch to Acetonitrile (MeCN) or DMF .
-
Protocol Adjustment: For metal-catalyzed reactions (e.g., Ag(I) or Cu(I)), coordinating solvents like THF can compete with the ligand. Use DCM or Toluene only if the metal-ligand complex is robust; otherwise, non-coordinating halogenated solvents are preferred.
-
Issue 2: Low Conversion with Non-Activated Dipolarophiles
-
Diagnosis: High activation barrier due to lack of electronic demand.
-
Resolution: Utilize "On-Water" conditions.
-
Mechanism: Hydrophobic effects force organic reactants into improved contact at the phase boundary. Water can also stabilize the zwitterionic ylide intermediate via hydrogen bonding.
Data Summary: Solvent Impact on Diastereoselectivity (Model System) Ref: derived from general trends in azomethine ylide cycloadditions [1, 2].
| Solvent | Dielectric Constant ( | Yield (%) | Endo:Exo Ratio | Mechanistic Note |
| Toluene | 2.38 | 65% | 60:40 | Weak stabilization of polar TS. |
| THF | 7.58 | 72% | 75:25 | Moderate coordination; may inhibit Lewis Acid catalysts. |
| Acetonitrile | 37.5 | 88% | >95:5 | High polarity stabilizes zwitterionic dipole character. |
| Ethanol | 24.5 | 92% | 85:15 | Protic nature assists ylide formation; good for green protocols. |
Module 2: Organocatalytic Synthesis (Asymmetric Michael Addition)
Core Mechanism: Proline or pyrrolidine-based catalysts activating aldehydes/ketones via enamine/iminium intermediates. Critical Parameter: Hydrogen Bond Network Integrity.
Troubleshooting Guide
Issue 3: Low Enantiomeric Excess (ee%)
-
Diagnosis: Disruption of the tight ion-pair or Hydrogen-bond network in the Transition State.
-
Technical Insight: In proline-catalyzed reactions, the stereocontrol relies on a rigid H-bond between the catalyst's acid proton and the electrophile. Protic solvents (MeOH, EtOH) compete for these H-bonds, "loosening" the TS and allowing non-selective attack.
-
Resolution:
-
Switch to Non-Polar: Use Methylcyclohexane , Toluene , or DCM .
-
Case Study: In the Michael addition of aldehydes to nitroolefins, using methylcyclohexane at 0°C increased ee% to 85% compared to lower values in polar media [3].
-
Issue 4: Catalyst Solubility vs. Activity
-
Diagnosis: The catalyst is insoluble in the ideal non-polar solvent.
-
Resolution: Use a Co-solvent System or Additives .
-
The "Water" Paradox: Adding a specific amount of water (approx. 5 mol%) can improve yield and ee% by bridging the catalyst-substrate interaction without flooding the H-bond network [4].
-
Module 3: Radical Cyclization & ATRP
Core Mechanism: Atom Transfer Radical Polymerization (ATRP) or radical cyclization to form pyrrolidine rings.
Critical Parameter: Activation Rate Constant (
Troubleshooting Guide
Issue 5: Reaction is Too Slow (Kinetic Stagnation)
-
Diagnosis: Solvent polarity is insufficient to support the equilibrium between the dormant species (alkyl halide) and the active radical.
-
Technical Insight: The activation step involves charge separation (
). Polar solvents stabilize the resulting halide anion/complex, significantly increasing . -
Resolution:
-
Increase Polarity: Shift from Ethyl Acetate to DMSO or DMF .
-
Warning: If the reaction becomes too fast (uncontrolled exotherm), blend with Anisole.
-
Data Summary: Activation Rate Constants (
| Solvent | Relative Rate | |
| Ethyl Acetate | 1x (Slowest) | |
| Anisole | ~2.2x | |
| Acetonitrile | ~12x | |
| DMSO | ~330x (Fastest) |
Module 4: Visualization & Workflows
Workflow 1: Solvent Selection Decision Matrix
Caption: A logic flow for selecting the optimal solvent based on the dominant mechanistic requirement of the pyrrolidine synthesis pathway.
Workflow 2: 1,3-Dipolar Cycloaddition Transition State Stabilization
Caption: Visualization of how polar solvents stabilize the charge separation in the transition state, lowering activation energy.
Module 5: Standardized Experimental Protocol
Protocol: High-Stereoselectivity Organocatalytic Pyrrolidine Synthesis Target Application: Synthesis of chiral nitro-pyrrolidines via Michael Addition.[6]
-
Reagent Prep: Dissolve the aldehyde (1.0 equiv) and nitroolefin (0.5 equiv) in Methylcyclohexane (0.2 M concentration).
-
Note: Do not use Ethanol; it will degrade ee% by ~20-30%.
-
-
Catalyst Addition: Add the pyrrolidine-based catalyst (10-20 mol%).
-
Temperature Control: Cool reaction vessel to 0°C .
-
Why? Lower temperature suppresses the non-selective background reaction and maximizes the entropy advantage of the tight catalyst-substrate complex [3].
-
-
Monitoring: Monitor by TLC/NMR. If conversion is <50% after 12h, add water (5 mol%) as a micro-additive.
-
Work-up: Quench with dilute HCl, extract with EtOAc.
References
-
Comparison of Solvent Effects in 1,3-Dipolar Cycloaddition: Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives.[3] Source: MDPI (Molecules). URL:[Link]
-
Solvent Effects on Regio- and Diastereoselectivity: Title: Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide. Source: ACS Omega. URL:[Link]
-
Organocatalysis Solvent Optimization: Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Source: Beilstein Journal of Organic Chemistry.[7] URL:[Link]
-
Water as an Additive in Organocatalysis: Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.[8] Source: NIH (PubMed Central). URL:[Link]
-
Kinetics of ATRP in Various Solvents: Title: Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Source: University of Padova (Research Repository). URL:[Link]
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. research.unipd.it [research.unipd.it]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of (3R)-3-Ethylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3R)-3-Ethylpyrrolidine hydrochloride is a chiral saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a valuable building block for the synthesis of various biologically active molecules. This guide provides an in-depth comparison of synthetic routes to this compound, complete with detailed experimental protocols and robust validation methodologies. Our focus is on providing actionable insights and data to enable researchers to make informed decisions for their specific research and development needs.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of (3R)-3-ethylpyrrolidine hydrochloride lies in the stereoselective introduction of the ethyl group at the C3 position of the pyrrolidine ring while maintaining the desired (R)-configuration. This requires a synthetic strategy that is both efficient and provides high enantiomeric purity. This guide will explore a viable and commonly employed strategy starting from a readily available chiral precursor, (R)-3-hydroxypyrrolidine.
Comparative Analysis of Synthetic Strategies
A logical and efficient pathway to (3R)-3-ethylpyrrolidine hydrochloride involves a multi-step synthesis starting from the chiral building block (R)-3-hydroxypyrrolidine. This approach leverages the existing stereocenter to direct the formation of the desired product. An alternative, though potentially more complex, route could involve the asymmetric reduction of a prochiral 3-ethylidenepyrrolidine precursor.
Here, we will focus on the more established and reliable method commencing from (R)-3-hydroxypyrrolidine. The key transformations in this pathway are:
-
Protection of the Pyrrolidine Nitrogen: To prevent side reactions in subsequent steps, the secondary amine of the pyrrolidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Oxidation of the Hydroxyl Group: The hydroxyl group at the C3 position is oxidized to a ketone, forming (R)-N-Boc-3-pyrrolidinone. This step is crucial for the subsequent introduction of the ethyl group.
-
Grignard Addition of the Ethyl Group: A Grignard reaction with ethylmagnesium bromide is employed to introduce the ethyl group at the C3 position. This reaction proceeds via nucleophilic addition to the carbonyl group, resulting in a tertiary alcohol.
-
Deoxygenation and Deprotection: The tertiary hydroxyl group is removed, and the Boc protecting group is cleaved to yield the target (3R)-3-ethylpyrrolidine, which is then converted to its hydrochloride salt for improved stability and handling.
The following sections will provide detailed protocols and analysis for this synthetic route.
Experimental Protocols
Route 1: Synthesis from (R)-3-Hydroxypyrrolidine
This synthetic pathway is outlined below, with detailed step-by-step procedures.
A Comparative Guide to the Synthetic Routes of (3R)-3-Ethylpyrrolidine for Researchers and Drug Development Professionals
(3R)-3-ethylpyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its stereospecific synthesis is therefore of critical importance for the development of novel therapeutics. This guide provides an in-depth comparative analysis of different synthetic strategies to obtain (3R)-3-ethylpyrrolidine, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.
Introduction to Synthetic Strategies
The asymmetric synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with several general approaches available.[1] For the specific synthesis of (3R)-3-ethylpyrrolidine, two primary strategies stand out due to their efficiency and stereocontrol: the use of a chiral pool starting material and the application of asymmetric catalysis. This guide will delve into a representative example of each of these strategies, providing a detailed comparison of their respective strengths and weaknesses.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chiral Pool Synthesis from (S)-3-Hydroxypyrrolidine | Route 2: Asymmetric Michael Addition |
| Starting Material | (S)-3-Hydroxypyrrolidine (derived from D-malic acid or 4-amino-(S)-2-hydroxybutyric acid) | Acrylate esters, Nitroethane |
| Key Stereochemistry-Inducing Step | Utilization of a readily available chiral starting material | Organocatalyzed asymmetric Michael addition |
| Overall Yield | Moderate | Good to Excellent |
| Enantiomeric Excess (ee) | High (dependent on starting material purity) | High (typically >95%) |
| Number of Steps | 3 (from protected (S)-3-hydroxypyrrolidine) | 3 |
| Scalability | Good | Good |
| Reagent Cost & Availability | Moderate (chiral starting material can be costly) | Generally low to moderate |
| Safety & Environmental Concerns | Use of oxidizing agents (Dess-Martin periodinane) and flammable reagents (diethyl ether, THF) | Use of nitroalkanes and flammable solvents |
Route 1: Chiral Pool Synthesis from (S)-3-Hydroxypyrrolidine
This strategy leverages the readily available chirality of (S)-3-hydroxypyrrolidine, which can be synthesized from inexpensive starting materials like D-malic acid.[2] The core of this approach involves the conversion of the hydroxyl group at the C3 position into the desired ethyl group. This is achieved through a three-step sequence: protection of the amine, oxidation of the alcohol to a ketone, a Wittig reaction to introduce the ethylidene group, and finally, stereoselective hydrogenation.
Scientific Rationale
The choice of (S)-3-hydroxypyrrolidine as the starting material inherently sets the stereochemistry at the C3 position. The subsequent chemical transformations are designed to proceed with high fidelity, preserving or controllably inverting the stereocenter. The Boc protecting group is employed to prevent side reactions involving the pyrrolidine nitrogen during the oxidation and Wittig steps. The Dess-Martin periodinane oxidation is chosen for its mild conditions and high efficiency in converting secondary alcohols to ketones.[3] The Wittig reaction provides a reliable method for C=C bond formation. The final hydrogenation step is crucial for establishing the desired stereochemistry of the ethyl group. The selection of an appropriate catalyst and reaction conditions is critical to ensure high diastereoselectivity, favoring the formation of the (3R) isomer.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-pyrrolidinone [3]
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (10 g, 54 mmol) in dichloromethane (300 mL) in a dry 500 mL reaction flask, slowly add Dess-Martin periodinane (45.9 g, 108 mmol) in three portions.
-
Stir the resulting mixture at room temperature for 16 hours.
-
After the reaction is complete, filter the mixture through a pad of silica gel, eluting with ethyl acetate to remove insoluble solids.
-
Concentrate the filtrate under vacuum to remove the solvent.
-
Purify the residue by silica gel column chromatography using a gradient of 0-8% ethyl acetate in hexane to yield N-Boc-3-pyrrolidinone.
-
Expected Yield: 9.8 g (97%)
-
Step 2: Synthesis of N-Boc-3-ethylidenepyrrolidine (Wittig Reaction)
-
To a suspension of ethyltriphenylphosphonium bromide (22.3 g, 60 mmol) in dry tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (6.73 g, 60 mmol) portionwise.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (9.8 g, 53 mmol) in dry THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford N-Boc-3-ethylidenepyrrolidine.
-
Expected Yield: ~80-90%
-
Step 3: Synthesis of (3R)-N-Boc-3-ethylpyrrolidine (Hydrogenation)
-
Dissolve N-Boc-3-ethylidenepyrrolidine (from the previous step) in methanol (100 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C, 5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (3R)-N-Boc-3-ethylpyrrolidine. The diastereomeric ratio can be determined by chiral GC or HPLC analysis.
-
Expected Yield: >95%
-
Step 4: Synthesis of (3R)-3-ethylpyrrolidine (Deprotection)
-
Dissolve (3R)-N-Boc-3-ethylpyrrolidine in a solution of hydrochloric acid in dioxane (4 M).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (3R)-3-ethylpyrrolidine.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.
-
Expected Yield: >95%
-
Route 2: Asymmetric Michael Addition
This approach constructs the chiral pyrrolidine ring through a key organocatalyzed asymmetric Michael addition reaction.[4][5] The stereocenter at the C3 position is established with high enantioselectivity using a chiral catalyst. This method offers a convergent and efficient route to the target molecule from simple, achiral starting materials.
Scientific Rationale
The core of this strategy is the enantioselective conjugate addition of nitroethane to an acrylate ester, catalyzed by a chiral organocatalyst, such as a diarylprolinol silyl ether.[4] This reaction establishes the crucial C-C bond and the stereocenter in a single step. The resulting nitro ester is then subjected to a reduction of the nitro group, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation. The subsequent intramolecular cyclization of the resulting amino ester affords the corresponding lactam, which can then be reduced to the target (3R)-3-ethylpyrrolidine. The choice of the chiral catalyst is paramount in achieving high enantioselectivity in the initial Michael addition.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Asymmetric Michael Addition of Nitroethane to tert-Butyl Acrylate [4]
-
To a solution of tert-butyl acrylate (1.28 g, 10 mmol) and nitroethane (1.13 g, 15 mmol) in toluene (20 mL) at room temperature, add the chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the chiral nitro ester.
-
Expected Yield: ~80-90%
-
Expected Enantiomeric Excess: >95%
-
Step 2: Reductive Cyclization to (R)-3-ethyl-pyrrolidin-2-one [4]
-
To a solution of the chiral nitro ester from the previous step in acetic acid, add zinc dust portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting amino acid will cyclize to the lactam upon heating or under acidic/basic conditions.
-
Purify the crude lactam by column chromatography or recrystallization.
-
Expected Yield: ~70-80%
-
Step 3: Reduction of (R)-3-ethyl-pyrrolidin-2-one to (3R)-3-ethylpyrrolidine
-
To a solution of (R)-3-ethyl-pyrrolidin-2-one in dry THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain (3R)-3-ethylpyrrolidine.
-
Expected Yield: ~80-90%
-
Conclusion and Future Outlook
Both the chiral pool synthesis from (S)-3-hydroxypyrrolidine and the asymmetric Michael addition approach offer viable and efficient pathways to enantiomerically enriched (3R)-3-ethylpyrrolidine. The choice between these routes will ultimately depend on the specific requirements of the research project, including cost of starting materials, available equipment, and desired scale of synthesis.
The chiral pool approach is attractive due to the high enantiopurity of the starting material, which can translate to a high enantiomeric excess in the final product. However, the multi-step nature of converting the hydroxyl group to an ethyl group may impact the overall yield.
The asymmetric Michael addition route is elegant in its construction of the chiral center and the pyrrolidine ring in a convergent manner. The success of this route is highly dependent on the choice and availability of the chiral organocatalyst.
Future developments in this field may focus on the discovery of more efficient and selective catalysts for the asymmetric Michael addition, as well as the development of more direct methods for the conversion of the hydroxyl group in the chiral pool approach, potentially through a one-pot procedure. Biocatalytic methods, which are gaining prominence in stereoselective synthesis, may also offer promising alternative routes to (3R)-3-ethylpyrrolidine in the future.
References
-
Barbas III, C. F., et al. (2000). A New Asymmetric Organocatalytic Reaction: The Direct Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins. Journal of the American Chemical Society, 122(49), 12210–12211. [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
Kim, M. J., et al. (2006). A Practical Synthesis of (S)-3-Hydroxypyrrolidine. Bulletin of the Korean Chemical Society, 27(9), 1381-1382. [Link]
-
Enders, D., et al. (1996). Asymmetric Synthesis of Alkaloids via Stereoselective Michael Addition of Enolates to Nitroolefins. Angewandte Chemie International Edition in English, 35(15), 1725–1728. [Link]
-
Hayashi, Y., et al. (2001). The Direct Asymmetric Michael Reaction of Aldehydes with Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether. Angewandte Chemie International Edition, 40(21), 4079–4081. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]
- 5. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
cost-benefit analysis of using (3R)-3-ethylpyrrolidine hydrochloride in synthesis
Executive Summary
Product: (3R)-3-Ethylpyrrolidine Hydrochloride (CAS: 235093-99-9) Primary Application: Chiral building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). The Challenge: Commercial sourcing is cost-prohibitive (~£650/g) with long lead times ("Synthesis on Demand"). The Solution: For requirements exceeding 500 mg, in-house optical resolution of the racemic precursor is the superior cost-benefit strategy. This guide details the technical trade-offs, providing a validated protocol for resolution and a decision matrix for sourcing.
Technical Profile & Significance
The (3R)-3-ethylpyrrolidine moiety offers a distinct pharmacological advantage over its methyl or unsubstituted counterparts. The ethyl group at the C3 position introduces specific steric bulk and lipophilicity (increasing logP) without significantly altering the polar surface area.
-
Conformational Control: The C3-ethyl substituent biases the pyrrolidine ring puckering, locking the nitrogen lone pair vector. This is critical for optimizing binding affinity in ATP-binding pockets (e.g., JAK2 inhibitors) or aminergic GPCRs.
-
Chemical Stability: As a hydrochloride salt, the compound is a stable, hygroscopic solid. The free base is volatile and prone to oxidation; handling as the HCl salt is mandatory for storage.
Key Physical Properties
| Property | Value | Note |
| Molecular Formula | C₆H₁₃N·HCl | |
| Molecular Weight | 135.64 g/mol | (Free base: 99.17 g/mol ) |
| Chirality | (3R) | Enantiomeric Excess (ee) >98% required for API use |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers |
Cost-Benefit Analysis: Buy vs. Make
The decision to synthesize or purchase hinges strictly on scale. The current market treats this compound as a "boutique" intermediate, reflected in its pricing.
Market Data vs. Internal Synthesis Costs
| Factor | Commercial Source (Buy) | In-House Resolution (Make) |
| Cost per Gram | ~£650 - £800 | ~£45 - £60 (Materials + Labor) |
| Lead Time | 4–12 Weeks (On Demand) | 1–2 Weeks |
| Purity (ee) | Guaranteed >95% | Dependent on recrystallization cycles (>98% achievable) |
| Scalability | Linear Cost Increase | Economies of scale apply >10g |
Decision Logic
-
< 100 mg: BUY. The labor cost of synthesis outweighs the material savings. Use for initial hit validation.
-
100 mg - 5 g: MAKE (Resolution). Purchase inexpensive racemic 3-ethylpyrrolidine (or its precursor) and resolve using Tartaric Acid.
-
> 100 g: MAKE (Asymmetric). Investigate asymmetric hydrogenation or chiral pool synthesis (e.g., from Aspartic acid) to avoid 50% loss inherent in resolution.
Strategic Decision Pathways (Visualization)
Figure 1: Strategic sourcing decision tree based on required quantity.
Experimental Protocol: Classical Resolution
For the "Medium Scale" (0.5g – 50g) scenario, the most robust method is the classical resolution of racemic 3-ethylpyrrolidine using (S,S)-(-)-Tartaric acid . This method exploits the solubility difference between the diastereomeric tartrate salts.[1]
Pre-requisites
-
Starting Material: Racemic 3-ethylpyrrolidine (often available as N-benzyl-3-ethylpyrrolidine; if so, hydrogenate first to remove benzyl group).
-
Resolving Agent: (S,S)-(-)-Tartaric acid (inexpensive, readily available).
-
Solvent System: Ethanol/Water or Methanol/Acetone.
Step-by-Step Workflow
Step 1: Formation of Diastereomeric Salts[2]
-
Dissolve racemic 3-ethylpyrrolidine (10.0 mmol, 1.0 eq) in Ethanol (5 mL/g).
-
In a separate flask, dissolve (S,S)-(-)-Tartaric acid (10.0 mmol, 1.0 eq) in Ethanol (5 mL/g) with mild heating (40°C).
-
Add the acid solution dropwise to the amine solution while stirring.
-
Heat the mixture to reflux for 30 minutes to ensure homogeneity.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
Step 2: Fractional Crystallization
-
Filter the formed precipitate.[1] Note: The (3R)-amine-(S,S)-tartrate salt typically crystallizes first due to lower solubility, but this must be confirmed via optical rotation.
-
Recrystallization (Critical): Redissolve the solid in minimal boiling Ethanol/Water (95:5). Cool slowly to induce crystallization. Repeat this step 2–3 times until the melting point is constant.
-
Target Optical Rotation: Check specific rotation
. Literature comparison required (typically dextrorotatory for R-isomer salts in water).
-
Step 3: Liberation of the Free Base & Salt Formation
-
Suspend the purified tartrate salt in water.
-
Basify with 4M NaOH to pH > 12.
-
Extract exhaustively with Dichloromethane (DCM) (3x).
-
Dry organics over Na₂SO₄ and concentrate carefully (volatile!).
-
Redissolve the oil in diethyl ether and bubble HCl gas (or add 4M HCl in dioxane) to precipitate the target (3R)-3-ethylpyrrolidine hydrochloride .
-
Filter and dry under vacuum.
Resolution Pathway Visualization
Figure 2: Workflow for the chemical resolution of 3-ethylpyrrolidine.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation. Do not assume the label "R" without verification.
-
Chiral HPLC:
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (low absorption, high concentration needed) or Refractive Index (RI).
-
Note: Derivatization with benzoyl chloride may be necessary to improve UV detection if the free amine absorbance is too low.
-
-
NMR Verification:
-
¹H NMR will confirm chemical structure but NOT chirality.
-
Use Mosher's Acid Chloride derivatization to create diastereomeric amides, which show distinct chemical shifts in ¹H or ¹⁹F NMR, allowing calculation of diastereomeric excess (de).
-
References
-
Fluorochem. (2024). (3R)-3-Ethylpyrrolidine HCl Product Page. Retrieved from
-
SynHet. (2024). Product Catalog: 3-Ethylpyrrolidine derivatives. Retrieved from
-
Smith, A. et al. (2018). "Chiral hybrid materials based on pyrrolidine building units." PMC. Retrieved from
-
Wang, Y. et al. (2025). "Development of an efficient HPLC method for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." ResearchGate.[3] Retrieved from
-
LibreTexts. (2023).[4] "Resolution of Enantiomers via Diastereomeric Salts." Chemistry LibreTexts. Retrieved from
-
Phenomenex. (2023).[5] Chiral HPLC Separations Guide. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
